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Compound of Interest

Compound Name: 4-Nitrobenzenesulfonamide

Cat. No.: B188996

Introduction

4-Nitrobenzenesulfonamide is a key intermediate in the synthesis of various sulfonamide
drugs and other organic compounds. Its chemical structure and purity are crucial for its
application in research and drug development. This technical guide provides a comprehensive
overview of the spectroscopic data for 4-Nitrobenzenesulfonamide, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed
experimental protocols are provided to allow for replication and verification of the presented
data. This document is intended for researchers, scientists, and professionals in the field of
drug development and organic synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for 4-Nitrobenzenesulfonamide,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectroscopic Data for 4-Nitrobenzenesulfonamide[1][2]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.43 Doublet 2H Ar-H (ortho to -NO2)
Ar-H (ortho to -
8.10 Doublet 2H
SO2NHz2)
7.77 Singlet (broad) 2H -SO2NH:2

Solvent: DMSO-ds, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: 13C NMR Spectroscopic Data for 4-Nitrobenzenesulfonamide

Chemical Shift (6) ppm

Assignment

150.3 Ar-C (para to -SO2NHz2)
145.4 Ar-C (ipso to -SO2NHz)

128.7 Ar-C (ortho to -SO2NHz2)
125.1 Ar-C (ortho to -NO2)

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 4-Nitrobenzenesulfonamide
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Wavenumber (cm~?) Intensity Assignment

3350 - 3250 Strong, Broad N-H stretch (sulfonamide)
1530 - 1515 Strong Asymmetric NO: stretch
1350 - 1340 Strong Symmetric NOz2 stretch
1330 - 1310 Strong Asymmetric SOz stretch
1160 - 1140 Strong Symmetric SO2 stretch

C-H out-of-plane bend (para-

~850 Stron
I disubstituted benzene)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 4-Nitrobenzenesulfonamide[1]

m/z Relative Intensity (%) Assighment

202 87.3 [M]* (Molecular lon)
186 35.3 [M-0O]*

138 62.0 [M - SO2]*

122 54.3 [M - NO2z - H]*

92 33.4 [CsH4O]*

75 100.0 [CeH3]*

lonization Method: Electron lonization (El) at 70 eV[1]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

» Weigh 10-20 mg of 4-Nitrobenzenesulfonamide.
o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
» Transfer the solution to a 5 mm NMR tube.

2.1.2. 'H NMR Acquisition

e Instrument: 400 MHz NMR Spectrometer.

e Solvent: DMSO-ds.

e Pulse Sequence: Standard single-pulse sequence.
e Acquisition Time: 3-4 seconds.

o Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-32 scans.

o Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct
the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the
residual solvent peak of DMSO-de at 2.50 ppm.

2.1.3. 13C NMR Acquisition

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz *H frequency).

Solvent: DMSO-de.

Pulse Sequence: Proton-decoupled pulse sequence.
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Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans.

Data Processing: Fourier transform the FID, phase correct the spectrum, and perform
baseline correction. Calibrate the chemical shift scale using the solvent peak of DMSO-de at
39.52 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of 4-Nitrobenzenesulfonamide with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

Carefully remove the pellet from the die.

2.2.2. Data Acquisition

Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
Mode: Transmission.

Scan Range: 4000-400 cm~1.

Resolution: 4 cm™2.

Number of Scans: 16-32 scans.

Background: Record a background spectrum of the empty sample compartment or a blank
KBr pellet.
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o Sample Measurement: Place the KBr pellet containing the sample in the sample holder and
acquire the spectrum. The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry

2.3.1. Sample Introduction

e Introduce a small amount of the solid 4-Nitrobenzenesulfonamide sample via a direct

insertion probe.

 Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile)
and introduce it via direct infusion or after separation using Gas Chromatography (GC-MS).

2.3.2. Data Acquisition (Electron lonization - EI)

Instrument: Mass Spectrometer with an Electron lonization source.

lonization Energy: 70 eV.

Scan Range: m/z 40-300.

Source Temperature: 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.

Visualization of Methodologies

The following diagrams illustrate the workflow and logical relationships in the spectroscopic
analysis of 4-Nitrobenzenesulfonamide.
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Caption: Experimental workflow for the spectroscopic characterization of 4-
Nitrobenzenesulfonamide.
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Caption: Logical relationships in the elucidation of the structure of 4-
Nitrobenzenesulfonamide from spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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